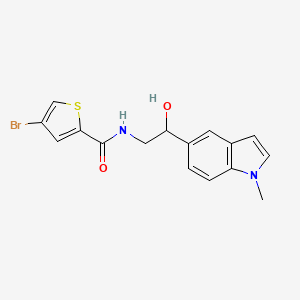

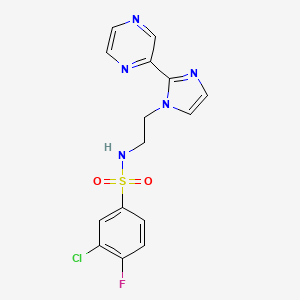

2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to understand the mechanism of action of cannabinoids.

Scientific Research Applications

Photocatalytic Materials for Energy Conversion

Heterogeneous Photocatalyst Materials for Water Splitting : This review discusses the use of various photocatalytic materials, including oxides and (oxy)nitrides, for splitting water into hydrogen and oxygen under sunlight. The significance of photocatalytic water splitting lies in its potential for solar hydrogen production, addressing global energy and environmental issues (Kudo & Miseki, 2009).

Nitrogen Cycle and Environmental Impact

Nitrifier Denitrification : The process, its impact on greenhouse gas production, and nitrogen loss in agricultural soils are reviewed. The mechanism contributes to nitrous oxide (N2O) emissions, a concern for both climate change and agricultural efficiency. Understanding this process is crucial for developing strategies to reduce environmental impacts (Wrage et al., 2001).

Greenhouse Gas Emissions from Aquaculture

Nitrous Oxide (N2O) Emission from Aquaculture : This review estimates the global N2O emissions from aquaculture and discusses mechanisms and factors affecting N2O production in these systems. It also explores methods to minimize emissions, highlighting the role of aquaculture in anthropogenic greenhouse gas emissions (Hu et al., 2012).

Organic Synthesis and Chemical Interactions

Nucleophilic Aromatic Substitution of the Nitro-Group : The reaction mechanisms and kinetics of piperidine with nitrobenzenes are explored, offering insights into the nucleophilic substitution reactions that are foundational in organic synthesis and potentially relevant for modifying compounds like "2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile" (Pietra & Vitali, 1972).

Environmental and Health Implications of Oxidized Compounds

Oxidized Phospholipids in Atherosclerosis : Oxidized phospholipids (OxPLs) have been identified as significant contributors to atherosclerosis, acting through the regulation of gene expression in endothelial cells and other mechanisms. This research highlights the importance of understanding the biological activities of oxidized compounds for potential medical applications (Berliner et al., 2005).

properties

IUPAC Name |

2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c23-15-17-7-4-12-24-21(17)27-18-10-13-25(14-11-18)22(26)20-9-3-6-16-5-1-2-8-19(16)20/h1-9,12,18H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKMTSPMUXHLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)

![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)

![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![2-[[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2956624.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)